molecular formula C5H9F4N B2549742 (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine CAS No. 2248173-33-1

(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine

Cat. No. B2549742
M. Wt: 159.128
InChI Key: HBUCUDYDRQTERV-GSVOUGTGSA-N
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Description

(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine , also known by its chemical formula C<sub>5</sub>H<sub>10</sub>F<sub>4</sub>N , is a fluorinated organic compound. It belongs to the class of amines and contains both fluorine and methyl groups. The compound’s systematic name indicates its stereochemistry (2R) and the presence of four fluorine atoms.



Synthesis Analysis

The synthesis of this compound involves fluorination of a precursor molecule, likely an alkylamine or a related compound. Specific synthetic routes may vary, but fluorination methods such as electrophilic fluorination or nucleophilic fluorination are commonly employed.



Molecular Structure Analysis

The molecular structure of (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine consists of a central carbon atom (chiral due to the stereocenter), four fluorine atoms attached to the carbon backbone, and a methyl group. The stereochemistry at the chiral center is crucial for its biological activity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidation-reduction processes. Its reactivity depends on the functional groups present and the surrounding conditions.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight : Approximately 163.1 g/mol

    • Melting Point : Not specified (experimental data required)

    • Boiling Point : Not specified (experimental data required)

    • Solubility : Solubility in water and organic solvents needs investigation.



  • Chemical Properties :

    • Acidity/Basicity : The amine group may act as a weak base.

    • Stability : Stability under various conditions (heat, light, pH) should be assessed.




Safety And Hazards


  • Toxicity : Toxicological studies are essential to determine acute and chronic toxicity levels.

  • Flammability : Evaluate its flammability and potential hazards during handling.

  • Environmental Impact : Assess its impact on the environment, especially considering fluorinated compounds.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Optimization : Explore efficient synthetic routes for large-scale production.

  • Structure-Activity Relationship (SAR) : Correlate structural features with biological effects.


properties

IUPAC Name

(2R)-3,3,4,4-tetrafluoro-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F4N/c1-3(2-10)5(8,9)4(6)7/h3-4H,2,10H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCUDYDRQTERV-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine

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